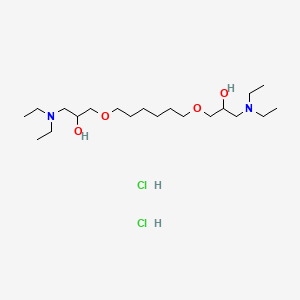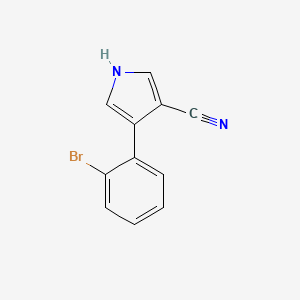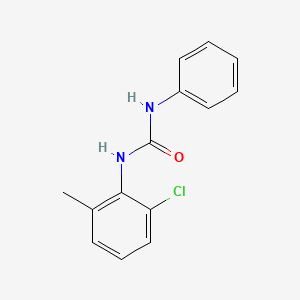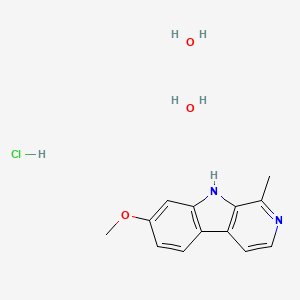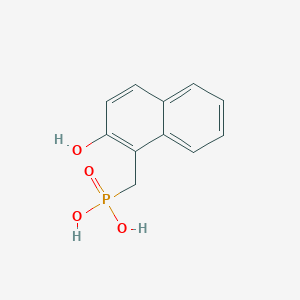
(2-Hydroxynaphthalen-1-yl)methylphosphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydroxy-2-naphthalenylmethylphosphonic acid trisacetoxymethyl ester, commonly referred to as HNMPA, is a compound known for its inhibitory effects on insulin receptor tyrosine kinase. This compound is particularly significant in biochemical research due to its ability to inhibit insulin-stimulated glucose oxidation in isolated rat adipocytes .
準備方法
Synthetic Routes and Reaction Conditions
HNMPA is synthesized through a series of chemical reactions involving the esterification of hydroxy-2-naphthalenylmethylphosphonic acid. The process typically involves the use of acetoxymethyl esters under controlled conditions to achieve the desired product .
Industrial Production Methods
Industrial production of HNMPA involves large-scale synthesis using similar esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified and stored under specific conditions to maintain its stability .
化学反応の分析
Types of Reactions
HNMPA undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from HNMPA.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from HNMPA.
Substitution: This reaction involves the replacement of one functional group in HNMPA with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of HNMPA can lead to the formation of corresponding phosphonic acid derivatives, while reduction can yield hydroxy derivatives .
科学的研究の応用
HNMPA has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: HNMPA is used to study the inhibition of insulin receptor tyrosine kinase, which is crucial for understanding insulin signaling pathways.
Medicine: The compound is explored for its potential therapeutic applications in treating conditions related to insulin resistance and diabetes.
Industry: HNMPA is used in the development of biochemical assays and diagnostic tools
作用機序
HNMPA exerts its effects by inhibiting the activity of insulin receptor tyrosine kinase. This inhibition occurs through the binding of HNMPA to the active site of the enzyme, preventing its autophosphorylation and subsequent activation. This leads to a decrease in insulin-stimulated glucose oxidation and other downstream signaling pathways .
類似化合物との比較
HNMPA is unique compared to other similar compounds due to its specific inhibitory effects on insulin receptor tyrosine kinase. Similar compounds include:
Hydroxy-2-naphthalenylmethylphosphonic acid: A precursor to HNMPA with similar inhibitory properties.
Trisacetoxymethyl ester derivatives: Compounds with similar esterification patterns but different functional groups
HNMPA stands out due to its high specificity and potency in inhibiting insulin receptor activity, making it a valuable tool in biochemical research and potential therapeutic applications .
特性
分子式 |
C11H11O4P |
|---|---|
分子量 |
238.18 g/mol |
IUPAC名 |
(2-hydroxynaphthalen-1-yl)methylphosphonic acid |
InChI |
InChI=1S/C11H11O4P/c12-11-6-5-8-3-1-2-4-9(8)10(11)7-16(13,14)15/h1-6,12H,7H2,(H2,13,14,15) |
InChIキー |
MUXZJLFAEIFJFU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2CP(=O)(O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(3-methoxyphenyl)-](/img/structure/B13802702.png)

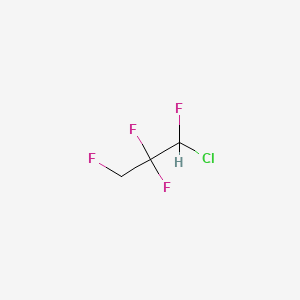


![1-Propanone, 2-amino-1-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-](/img/structure/B13802733.png)
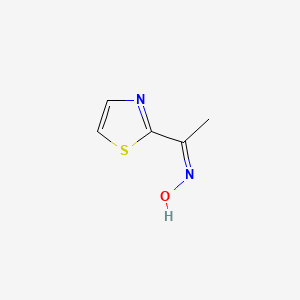

![(1R,3R,4S,5R)-3-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-YL]-7,7-dimethyl-2,6,8-trioxabicyclo[3.3.0]octan-4-OL](/img/structure/B13802761.png)
